Product packaging for Methyl 2-hydrazinylacetate hydrochloride(Cat. No.:CAS No. 39753-78-1)

Methyl 2-hydrazinylacetate hydrochloride

Cat. No.: B8146835
CAS No.: 39753-78-1
M. Wt: 140.57 g/mol
InChI Key: OLOLHCNLFLXXMX-UHFFFAOYSA-N
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Description

Fundamental Role of Hydrazinylacetate Scaffolds in Modern Organic Synthesis

Hydrazinylacetate scaffolds, the core structure of methyl 2-hydrazinylacetate hydrochloride, are pivotal in modern organic synthesis due to their bifunctional nature. The hydrazine (B178648) group can act as a nucleophile, while the acetate (B1210297) portion can be manipulated through ester hydrolysis, amidation, or other transformations. This dual reactivity allows for the construction of a wide array of molecular architectures.

One of the most significant applications of hydrazinyl scaffolds is in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, agrochemicals, and materials science. For instance, hydrazine derivatives are key precursors for synthesizing pyrazoles, pyridazines, and triazoles. The reaction of a hydrazine with a 1,3-dicarbonyl compound, for example, is a classic method for constructing a pyrazole (B372694) ring.

Furthermore, the hydrazinylacetate moiety can be incorporated into larger molecules to introduce a linker or to serve as a pharmacophore. The ability of the hydrazine group to form hydrazones with aldehydes and ketones is extensively used in dynamic covalent chemistry and for the preparation of compounds with potential biological activity.

Overview of Academic Research Trajectories for this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectories for its close analogue, ethyl 2-hydrazinylacetate hydrochloride, provide a strong indication of its potential applications. Research involving this scaffold is primarily centered on its use as a synthetic intermediate.

Academic investigations have explored the utility of ethyl 2-hydrazinylacetate hydrochloride in the synthesis of various heterocyclic systems. For example, it has been used as a precursor for the synthesis of N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides, which are of interest for their potential biological activities. mdpi.com The reaction typically involves the initial formation of a hydrazide, which is then condensed with an appropriate aldehyde. mdpi.com

The synthesis of hydrazine derivatives, in general, is a well-established area of research. organic-chemistry.org Methods often involve the reaction of an ester with hydrazine hydrate (B1144303). mdpi.com For instance, a mixture of ethyl 2-oxo-2H-chromene-3-carboxylate and hydrazine hydrate can be refluxed in ethanol (B145695) to produce the corresponding hydrazide. mdpi.com It is chemically reasonable to assume that this compound can be synthesized and utilized in a similar fashion to its ethyl counterpart, serving as a versatile building block in the synthesis of novel organic compounds. The choice between the methyl and ethyl ester is often dictated by factors such as reactivity, solubility, and the specific requirements of a synthetic sequence.

Physicochemical Properties

PropertyValue (for Ethyl 2-hydrazinylacetate hydrochloride)
Molecular Formula C4H11ClN2O2
Molecular Weight 154.60 g/mol sigmaaldrich.com
Appearance Powder sigmaaldrich.com
Melting Point 152-154 °C sigmaaldrich.com
Solubility Soluble in water

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9ClN2O2 B8146835 Methyl 2-hydrazinylacetate hydrochloride CAS No. 39753-78-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydrazinylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c1-7-3(6)2-5-4;/h5H,2,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOLHCNLFLXXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40639737
Record name Methyl hydrazinylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39753-78-1
Record name NSC408480
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl hydrazinylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Hydrazinylacetate Hydrochloride and Analogues

Established Synthetic Routes to Hydrazinylacetate Esters

The most common and well-documented method for the synthesis of hydrazinylacetate esters, including the methyl and ethyl variants, involves the nucleophilic substitution of a haloacetate ester with hydrazine (B178648). This two-step process is a reliable route for producing the desired hydrazine derivative.

The synthesis typically begins with the reaction of a haloacetate ester, such as methyl chloroacetate (B1199739) or ethyl chloroacetate, with hydrazine hydrate (B1144303). In this step, the highly nucleophilic hydrazine displaces the halide to form the corresponding hydrazinylacetate ester. The reaction is often carried out in a suitable solvent, such as an alcohol (e.g., ethanol (B145695) or methanol), and may be performed at temperatures ranging from 0°C to reflux, depending on the specific reactants and desired reaction rate. researchgate.netrsc.org An alkali, such as sodium hydroxide (B78521), can be used to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. rsc.org

Following the formation of the hydrazinylacetate ester, it is converted to its hydrochloride salt. This is typically achieved by treating the ester with a solution of hydrogen chloride in a suitable solvent, such as absolute ethanol or diethyl ether. researchgate.netrsc.org The hydrochloride salt is generally a stable, crystalline solid that is more easily handled and purified than the free base. A Chinese patent describes a method for preparing ethyl hydrazinoacetate hydrochloride where chloroacetic acid is first reacted with hydrazine hydrate and an alkali at 0-25°C to form sodium hydrazinoacetate. This intermediate is then subjected to esterification with absolute ethanol and dry hydrogen chloride to yield the final product. rsc.org

A general reaction scheme for the synthesis of alkyl 2-hydrazinylacetate hydrochloride is presented below:

Step 1: Hydrazinolysis of Haloacetate Ester X-CH₂-COOR + N₂H₄ → H₂N-NH-CH₂-COOR + HX (where X = Cl, Br; R = CH₃, C₂H₅)

Step 2: Formation of the Hydrochloride Salt H₂N-NH-CH₂-COOR + HCl → [H₂N-NH₂-CH₂-COOR]⁺Cl⁻

Key parameters for this synthesis are summarized in the table below.

ParameterDescriptionSource
Starting Materials Chloroacetic acid, Hydrazine hydrate, Alkali (e.g., NaOH), Alcohol (e.g., Ethanol) rsc.org
Reaction Temperature 0-25°C for the initial reaction rsc.org
Esterification Absolute ethanol and dry hydrogen chloride rsc.org
Product Isolation Filtration, cooling, crystallization, and drying rsc.org

Advanced Preparative Techniques

In recent years, significant efforts have been made to develop more efficient, safer, and scalable methods for the synthesis of chemical compounds. For the preparation of methyl 2-hydrazinylacetate hydrochloride and its analogs, advanced techniques such as continuous flow synthesis and reductive pathways offer promising alternatives to traditional batch methods.

Continuous Flow Synthesis Approaches

Continuous flow chemistry has emerged as a powerful tool for the synthesis of various organic compounds, including acid hydrazides. osti.gov This technology offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling hazardous reagents like hydrazine, and the potential for straightforward scalability. digitellinc.com

The synthesis of hydrazinylacetate esters can be adapted to a continuous flow process. A typical setup would involve pumping a stream of the haloacetate ester and a stream of hydrazine hydrate through a heated reactor coil. osti.gov The reaction mixture would then be cooled and could be subjected to in-line purification or direct conversion to the hydrochloride salt.

A study on the continuous flow synthesis of acid hydrazides from carboxylic acids demonstrated a telescoped process where esterification and subsequent hydrazinolysis were performed in a continuous sequence. osti.gov A solution of the carboxylic acid in acidic methanol (B129727) was first passed through a heated coil to form the methyl ester, which was then mixed with a solution of hydrazine hydrate in a second module to produce the acid hydrazide. osti.gov This approach could be readily adapted for the synthesis of methyl 2-hydrazinylacetate by using chloroacetic acid as the starting material. The precise control offered by flow systems can also help to minimize the formation of by-products.

FeatureDescriptionSource
General Principle Reactants are continuously pumped through a reactor. osti.gov
Advantages Improved safety, better control, and easier scalability. digitellinc.com
Typical Setup Pumps, reactor coils, and mixers. osti.gov
Example Application Telescoped esterification and hydrazinolysis of carboxylic acids. osti.gov

Reductive Synthesis Pathways

Reductive synthesis pathways offer an alternative approach to the formation of the C-N bond in hydrazinylacetate esters. One plausible, though less documented, route involves the reductive amination of a glyoxylate (B1226380) derivative with hydrazine.

This pathway would begin with the condensation of methyl glyoxylate with hydrazine to form the corresponding hydrazone. The C=N double bond of the hydrazone would then be selectively reduced to a single bond to yield methyl 2-hydrazinylacetate. Various reducing agents can be employed for reductive amination, such as sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. libretexts.org

A general scheme for this reductive approach is as follows:

Step 1: Hydrazone Formation OHC-COOCH₃ + H₂N-NH₂ → H₂N-N=CH-COOCH₃ + H₂O

Step 2: Reduction of the Hydrazone H₂N-N=CH-COOCH₃ + [H] → H₂N-NH-CH₂-COOCH₃

While the direct application of this method for methyl 2-hydrazinylacetate is not extensively reported, the principles of reductive amination are well-established for the synthesis of various amines. libretexts.org The success of this route would depend on the careful selection of the reducing agent and reaction conditions to achieve selective reduction of the hydrazone in the presence of the ester functionality. Enzymatic reductive hydrazinations using imine reductases have also been explored for the synthesis of substituted N-alkylhydrazines, showcasing the potential for biocatalytic approaches in this area.

Reactivity and Mechanistic Investigations of Methyl 2 Hydrazinylacetate Hydrochloride

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group in methyl 2-hydrazinylacetate hydrochloride is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This feature imparts significant nucleophilic character to the molecule. The terminal nitrogen atom (NH2) is generally the more reactive site for nucleophilic attack due to reduced steric hindrance and electronic effects.

The nucleophilicity of the hydrazine moiety allows it to readily participate in reactions with various electrophiles. For instance, it can engage in Michael additions to α,β-unsaturated carbonyl compounds. While specific studies on the Michael addition of this compound are not extensively documented, the general reactivity of hydrazines suggests that it would add to activated alkenes, expanding the carbon chain and introducing a new functional handle. nih.gov The reaction is typically initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the β-carbon of the unsaturated system.

The nucleophilic character of the hydrazine is fundamental to many of the reactions discussed in subsequent sections, including condensation and acylation reactions, where it acts as the primary reactive center.

Carbonyl Reactivity of the Ester Functionality

The ester group in this compound provides an electrophilic site at the carbonyl carbon. This functionality is susceptible to nucleophilic attack, leading to reactions such as hydrolysis and transesterification.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-hydrazinylacetic acid. In acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. libretexts.org Base-catalyzed hydrolysis, or saponification, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. These reactions are typically reversible, and the equilibrium can be influenced by the reaction conditions.

Transesterification: The methyl ester can be converted to other esters through transesterification. This process involves reacting the compound with an alcohol in the presence of an acid or base catalyst. Transesterification of β-keto esters has been shown to be selective over other ester types, a principle that could potentially be applied to derivatives of methyl 2-hydrazinylacetate. nih.gov This reaction allows for the modification of the ester group to introduce different alkyl or aryl moieties, thereby altering the physical and chemical properties of the molecule.

Reaction Reagents and Conditions Product Reference
Acid-Catalyzed HydrolysisDilute HCl or H2SO4, heat2-Hydrazinylacetic acid libretexts.org
Base-Catalyzed HydrolysisNaOH or KOH, heatSalt of 2-Hydrazinylacetic acid
TransesterificationAlcohol (R'OH), acid or base catalystAlkyl 2-hydrazinylacetate nih.gov

Condensation Reactions with Carbonyl Compounds

One of the most well-documented and synthetically useful reactions of this compound is its condensation with carbonyl compounds, particularly 1,3-dicarbonyl compounds, to form five-membered heterocyclic rings known as pyrazoles and pyrazolones. rjpbcs.comijpsr.com This reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.

The reaction with β-diketones, such as pentane-2,4-dione, leads to the formation of substituted pyrazoles. pearson.comvaia.com The initial condensation occurs between the hydrazine moiety and one of the carbonyl groups of the diketone. The resulting hydrazone then undergoes a cyclization reaction where the remaining carbonyl group is attacked by the nitrogen atom, leading to a stable aromatic pyrazole (B372694) ring after dehydration.

Similarly, the reaction with β-ketoesters, such as ethyl acetoacetate, yields pyrazolone (B3327878) derivatives. sigmaaldrich.com In this case, after the initial hydrazone formation with the keto group, the intramolecular cyclization involves the attack of the nitrogen atom on the ester carbonyl, followed by the elimination of the alcohol (methanol in the case of a methyl ester). This reaction is a cornerstone in the synthesis of a wide variety of biologically active pyrazolone compounds. rjpbcs.comijpsr.com

Carbonyl Compound Reaction Conditions Product Type Yield (%) Reference
Pentane-2,4-dioneEthanol (B145695), reflux1-(2-Methoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrazoleNot specified rjpbcs.comijpsr.com
Ethyl acetoacetateEthanol, reflux1-(2-Methoxy-2-oxoethyl)-3-methyl-1H-pyrazol-5(4H)-oneNot specified sigmaaldrich.com
Substituted BenzaldehydesEthanol, piperidine (B6355638) (cat.), reflux4-Arylidene-1-(2-methoxy-2-oxoethyl)-3-methyl-1H-pyrazol-5(4H)-oneNot specified rjpbcs.com

Acylation and Related N-Functionalization Reactions

The nucleophilic nitrogen atoms of the hydrazine moiety in this compound are readily acylated by various acylating agents, such as acid chlorides and anhydrides, to form N-acylhydrazide derivatives. researchgate.net The acylation typically occurs at the terminal, more nucleophilic nitrogen atom.

For instance, reaction with acetyl chloride or benzoyl chloride in the presence of a base to neutralize the generated HCl would lead to the corresponding N-acetyl or N-benzoyl derivative. researchgate.net A study has also demonstrated the palladium-catalyzed N-acetylation of methyl hydrazones using acetic acid, providing a direct method for the synthesis of N-acetylated hydrazone derivatives. researchgate.net This method could potentially be applied to hydrazones derived from methyl 2-hydrazinylacetate.

These acylation reactions are significant as they introduce new functional groups and can be used to protect one of the nitrogen atoms, allowing for selective reactions at the other nitrogen or at the ester functionality.

Acylating Agent Catalyst/Conditions Product Type Yield (%) Reference
Acetic AnhydridePyridine, room temperatureN-Acetyl-N'-(2-methoxy-2-oxoethyl)hydrazineNot specified researchgate.net
Benzoyl ChlorideBase (e.g., triethylamine), CH2Cl2N-Benzoyl-N'-(2-methoxy-2-oxoethyl)hydrazineNot specified researchgate.net
Acetic AcidPdCl2, refluxN-Acetyl hydrazone derivativeup to 81% researchgate.net

Strategies for N-N Bond Formation Utilizing Hydrazinylacetates

The formation of N-N bonds is a challenging yet crucial transformation in organic synthesis, leading to the creation of various nitrogen-containing compounds. Hydrazinylacetates can serve as precursors in both intramolecular and intermolecular N-N bond-forming reactions.

Electrochemical Methods for Intramolecular N-N Bond Formation

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants for the formation of N-N bonds. The intramolecular cyclization of hydrazone derivatives of methyl 2-hydrazinylacetate can be achieved through anodic oxidation. nih.gov This process typically involves the oxidation of the hydrazone to generate a nitrogen-centered radical or cation, which then undergoes an intramolecular cyclization.

For example, a hydrazone formed from methyl 2-hydrazinylacetate and a suitable carbonyl compound can be electrochemically oxidized. The resulting reactive intermediate can then attack an internal nucleophile, such as an aromatic ring or another part of the molecule, to form a new N-N bond and a cyclic product. The specific outcome of the reaction is highly dependent on the substrate structure and the electrochemical conditions employed. nih.gov

Catalytic Approaches to Intermolecular N-N Bond Coupling

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of N-N bonds. Both palladium and copper catalysts have been successfully employed for the N-arylation of hydrazine derivatives, providing a route to unsymmetrical diarylhydrazines and related structures. organic-chemistry.orgberkeley.edunih.govthieme-connect.deresearchgate.netbeilstein-journals.orgnih.govnih.gov

In a typical palladium-catalyzed reaction, a hydrazine derivative is coupled with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base. organic-chemistry.orgberkeley.edunih.govthieme-connect.de The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the hydrazine, deprotonation, and reductive elimination to form the N-arylhydrazine product. While specific examples with methyl 2-hydrazinylacetate are scarce, the general methodology is applicable to a wide range of hydrazine derivatives.

Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, provide a more economical alternative to palladium-based systems. These reactions typically employ a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand, to couple a hydrazine with an aryl halide. researchgate.netbeilstein-journals.orgnih.govnih.gov

Catalytic System Coupling Partner Product Type Reference
Palladium/LigandAryl HalideN-Aryl-N'-(2-methoxy-2-oxoethyl)hydrazine organic-chemistry.orgberkeley.edunih.govthieme-connect.denih.gov
Copper/LigandAryl HalideN-Aryl-N'-(2-methoxy-2-oxoethyl)hydrazine researchgate.netbeilstein-journals.orgnih.govnih.gov

Methyl 2 Hydrazinylacetate Hydrochloride As a Key Building Block in Organic Synthesis

Construction of Heterocyclic Systems

The strategic use of methyl 2-hydrazinylacetate hydrochloride as a precursor enables synthetic chemists to access a variety of important heterocyclic cores through well-established and novel synthetic methodologies.

Pyrazole (B372694) Ring Formation

The Knorr pyrazole synthesis and related methodologies represent a cornerstone of heterocyclic chemistry, traditionally involving the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. researchgate.netresearchgate.net this compound serves as a competent hydrazine component in these reactions. The reaction typically proceeds by initial condensation of the hydrazine with one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to furnish the aromatic pyrazole ring. The ester functionality of the starting material is incorporated into the final pyrazole structure, offering a handle for further synthetic modifications.

Reactant 1Reactant 2ProductReaction Conditions
This compound1,3-DiketoneSubstituted pyrazole-1-acetateAcid or base catalysis, various solvents
This compoundβ-KetoesterPyrazolone (B3327878) derivativeVaries depending on substrate

Triazole System Construction

The synthesis of 1,2,4-triazole rings can be achieved through various strategies, including the Pellizzari and Einhorn-Brunner reactions, which often utilize hydrazine derivatives. researchgate.netscispace.com this compound can be employed as the hydrazine source in these cyclization reactions. For instance, reaction with an appropriate one-carbon donor, such as formamide or its derivatives, can lead to the formation of the triazole ring. google.com The resulting triazole will bear a methyl acetate (B1210297) substituent at one of the nitrogen atoms, providing a site for further functionalization.

Reaction TypeKey ReagentsProduct
Pellizzari ReactionAmide, Acyl hydrazide (derived from this compound)1,2,4-Triazole derivative
Einhorn-Brunner ReactionDiacylamine, Hydrazine (this compound)1,2,4-Triazole derivative

Thiazolidinone Scaffold Assembly

The construction of the thiazolidinone ring, a prevalent motif in medicinal chemistry, often proceeds through the cyclocondensation of a Schiff base with a sulfur-containing reagent like mercaptoacetic acid. uodiyala.edu.iq To utilize this compound for this purpose, it must first be converted into a suitable Schiff base. This is typically achieved by condensing the hydrazine with an appropriate aldehyde or ketone. The resulting hydrazone (a type of Schiff base) can then undergo reaction with mercaptoacetic acid, wherein the thiol group attacks the imine carbon, followed by an intramolecular cyclization involving the carboxylic acid and the secondary amine to form the five-membered thiazolidinone ring.

Reaction Pathway for Thiazolidinone Synthesis:

Schiff Base Formation: this compound + Aldehyde/Ketone → Hydrazone intermediate

Cyclization: Hydrazone intermediate + Mercaptoacetic acid → Substituted thiazolidinone

Tetrazole Synthesis

Tetrazoles are commonly synthesized via the [3+2] cycloaddition of an azide source to a nitrile. nih.govorganic-chemistry.org While this compound does not directly participate in this cycloaddition, it can be a precursor to a nitrile-containing intermediate. Alternatively, multicomponent reactions such as the Ugi tetrazole reaction offer a more direct route. organic-chemistry.orgbeilstein-journals.org In this approach, a hydrazine (such as this compound), an aldehyde or ketone, an isocyanide, and an azide source react in a one-pot fashion to generate highly substituted tetrazole derivatives. organic-chemistry.orgrug.nl

Synthetic MethodKey ReactantsRole of this compound
[3+2] CycloadditionNitrile, AzidePrecursor to the nitrile component
Ugi Tetrazole ReactionAldehyde/Ketone, Isocyanide, Azide, HydrazineServes as the hydrazine component

Oxazepine Ring Systems

The synthesis of seven-membered heterocyclic rings like oxazepines can be accomplished through various ring-closing strategies. One common method involves the reaction of a suitable precursor, often a Schiff base or a hydrazone, with a cyclic anhydride such as maleic or phthalic anhydride. echemcom.com Similar to the synthesis of thiazolidinones, this compound would first be converted to a hydrazone by reaction with an aldehyde or ketone. The subsequent reaction of this hydrazone with an anhydride would lead to the formation of the oxazepine ring system through a cyclization and dehydration process.

Benzimidazole Derivatives

Benzimidazoles are typically synthesized by the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. researchgate.netresearchgate.net this compound can be utilized in a multi-step approach to afford benzimidazole derivatives. A common strategy involves the initial alkylation of a pre-formed benzimidazole ring. mdpi.comgoogle.comnih.gov For instance, 2-substituted benzimidazoles can be N-alkylated with a reagent derived from this compound, such as methyl 2-chloroacetate (which can be conceptually linked, though not directly the hydrochloride salt). Alternatively, a more direct approach involves the condensation of o-phenylenediamine with a derivative of methyl 2-hydrazinylacetate under acidic conditions to facilitate the cyclization and formation of the benzimidazole core. organic-chemistry.orgbanglajol.infogoogle.com

Other Nitrogen-Containing Heterocycles

The application of hydrazines and their derivatives is a cornerstone in the synthesis of nitrogen-containing heterocycles. While pyrazoles and pyrimidines are common targets, the reactivity of this compound extends to the formation of other important heterocyclic systems. For instance, its structural analogues are utilized in rhodium(III)-catalyzed C-H activation and annulation reactions to produce diverse heterocyclic structures like indoles and tetrahydrocarbazol-4-ones. researchgate.net The hydrazine moiety serves as a directing group, facilitating the formation of carbon-carbon and carbon-nitrogen bonds to construct the heterocyclic rings. researchgate.net Such catalytic processes highlight the advanced applications of hydrazine derivatives in creating complex, polycyclic nitrogenous compounds. researchgate.net

Furthermore, the general class of hydrazine derivatives is fundamental to creating a wide variety of heterocycles used as anticancer agents, including pyrimidines, quinolones, carbazoles, and triazoles. mdpi.com The synthesis of these structures often involves cyclocondensation reactions where the hydrazine component reacts with appropriate precursors to form the core ring system. mdpi.commdpi.com

Synthesis of Complex Organic Architectures

The strategic incorporation of this compound facilitates the construction of intricate molecular designs, enabling the derivatization of natural products and the modification of established pharmacologically active scaffolds.

Derivatization of Natural Product Scaffolds (e.g., Curcumin Derivatives)

Natural products serve as a rich source of inspiration for medicinal chemistry. Curcumin, a compound known for its therapeutic potential but limited by poor bioavailability, is a frequent target for chemical modification. mdpi.com The β-diketone moiety of curcumin is particularly reactive towards hydrazine derivatives. researchgate.netresearchgate.net Reaction of curcumin with hydrazines, such as phenyl hydrazine or hydrazine hydrate (B1144303), readily yields pyrazole derivatives through condensation reactions. researchgate.netresearchgate.net This transformation replaces the central heptadienedione chain with a stable, five-membered heterocyclic ring. Although direct studies with this compound are not prominently detailed, its analogous reactivity is expected to produce curcumin-pyrazole conjugates bearing an acetic acid methyl ester group. This modification would significantly alter the parent molecule's polarity, solubility, and potential biological interactions. mdpi.com

Table 1: Examples of Curcumin Derivatization with Hydrazine Analogs
Reactant 1Reactant 2Resulting HeterocycleSignificance
CurcuminPhenyl HydrazinePyrazole DerivativeModification of the β-diketone moiety to introduce a heterocyclic core. researchgate.net
CurcuminHydrazine HydratePyrazole DerivativeCreates a new scaffold from a natural product for potential pharmacological screening. researchgate.net

Modifications of Pharmacologically Relevant Scaffolds (e.g., Saccharin Analogs, Thiazolidinediones, Benzimidazoles)

This compound is also employed to modify existing synthetic drug scaffolds, aiming to enhance efficacy or explore new biological activities.

Saccharin Analogs : Saccharin (1,2-benzisothiazol-3-one-1,1-dioxide) and its derivatives are important pharmacophores. nih.gov The saccharin scaffold can be functionalized and subsequently reacted with hydrazine derivatives. For example, saccharin can be alkylated with halo-compounds, and these intermediates can then be reacted with hydrazine hydrate to introduce a hydrazinyl group, which serves as a precursor for forming Schiff bases or other heterocyclic rings. researchgate.net This modular approach allows for the synthesis of diverse libraries of saccharin-based compounds for biological evaluation. nih.govnih.gov

Thiazolidinediones : The 2,4-thiazolidinedione (TZD) core is found in a class of antidiabetic drugs. nih.gov The synthesis of TZD derivatives often involves multi-step sequences where the core is first constructed, for instance, from chloroacetic acid and thiourea. nih.govgoogle.com The modification of the TZD scaffold can be achieved through reactions at the nitrogen atom or at the C5 position. While direct reactions with this compound are less common, the hydrazine moiety is known to react with the carbonyl groups of the TZD ring under certain conditions, potentially leading to ring-opened products or more complex fused systems. researchgate.net

Benzimidazoles : The benzimidazole ring is a privileged structure in medicinal chemistry. niscpr.res.in A common synthetic route to functionalized benzimidazoles involves the initial reaction of 2-methylbenzimidazole with ethyl chloroacetate (B1199739) to yield ethyl (2-methyl-1H-benzimidazol-1-yl)acetate. nih.gov This intermediate is then treated with hydrazine hydrate to form the corresponding acetohydrazide, 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide. niscpr.res.innih.gov This product, which is structurally very similar to what would be obtained from this compound reacting with the benzimidazole core, is a versatile precursor for synthesizing more complex derivatives like thiosemicarbazides and triazoles. niscpr.res.in

Table 2: Synthesis of Pharmacologically Relevant Scaffolds
ScaffoldSynthetic PrecursorHydrazine ReagentKey Intermediate/Product
BenzimidazoleEthyl (2-methyl-1H-benzimidazol-1-yl)acetateHydrazine Hydrate2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide niscpr.res.innih.gov
SaccharinAlkylated Saccharin DerivativeHydrazine HydrateSaccharin-based hydrazide researchgate.net

Precursors for Inhibitors of Specific Biological Targets (e.g., Trypanosoma brucei Trypanothione Synthetase Inhibitors)

The targeted design of enzyme inhibitors is a critical strategy in drug discovery. Trypanothione synthetase (TryS) is an essential enzyme for the survival of the parasite Trypanosoma brucei, the causative agent of human African trypanosomiasis, making it a key drug target. nih.govnih.gov In the development of novel TryS inhibitors, ethyl 2-hydrazinylacetate (a close analog of the methyl ester) has been used as a key building block. For example, it was reacted with a thiazole-based scaffold, followed by hydrolysis of the ester to the corresponding carboxylic acid. This acid was then coupled with various amines to generate a library of amide derivatives. nih.gov This synthetic strategy demonstrates the utility of hydrazinylacetate esters as linkers to explore structure-activity relationships (SAR) in inhibitor design, ultimately leading to compounds with potent enzymatic inhibition. nih.gov

Advanced Spectroscopic and Analytical Characterization of Derivatives Synthesized from Methyl 2 Hydrazinylacetate Hydrochloride

Chromatographic Methods for Purity Assessment and Separation

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of derivatives synthesized from methyl 2-hydrazinylacetate hydrochloride, LC-MS is instrumental for their identification and quantification. Chemical derivatization is often employed to enhance the detectability of target analytes in LC-MS/MS. ddtjournal.com This process can improve separation and ionization efficiency, and the resulting derivatives often yield specific product ions through collision-induced dissociation, which is crucial for sensitive detection. ddtjournal.com

Hydrazine-based reagents are utilized to derivatize compounds containing carbonyl or carboxyl groups, making them more amenable to LC-MS analysis. nih.gov For instance, 2,4-dinitrophenylhydrazine (DNPH) is used for the determination of aldehydes and ketones. ddtjournal.com The resulting DNPH derivatives can be analyzed in negative-ion mode, with multiple reaction monitoring using the transitions of the [M-H]⁻ ions to common product ions derived from the reagent's structure. ddtjournal.com

Another versatile derivatizing agent is 2-hydrazinoquinoline (HQ), which can react with carboxylic acids, aldehydes, and ketones simultaneously. nih.govresearchgate.net The formation of derivatives with HQ involves the esterification of carboxyl groups or the formation of Schiff bases with carbonyl groups. nih.gov This allows for a broader range of metabolites to be analyzed in a single run. The derivatization reaction with HQ is typically performed by incubating the sample with the reagent, along with catalysts like triphenylphosphine (TPP) and 2,2'-dipyridyl disulfide (DPDS), at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 60 minutes). nih.gov The resulting HQ derivatives can then be effectively separated and detected by LC-MS. nih.govresearchgate.net

Table 1: LC-MS Derivatization and Analysis Parameters

Parameter Details
Derivatizing Agent 2-hydrazinoquinoline (HQ)
Target Functional Groups Carboxylic acids, Aldehydes, Ketones
Reaction Conditions Incubation at 60°C for 60 minutes
Reagents 1 mM HQ, 1 mM 2,2'-dipyridyl disulfide (DPDS), 1 mM triphenylphosphine (TPP) in acetonitrile

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase, leading to higher resolution, speed, and sensitivity compared to traditional HPLC. This technique is particularly well-suited for the analysis of complex mixtures of derivatives, such as those synthesized from this compound. The separation of androgen derivatives formed using hydrazine-based reagents like 2-hydrazino-1-methylpyridine (HMP) and 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) has been successfully demonstrated using UPLC. nih.gov

The chromatographic separation of these derivatives is typically achieved on a reversed-phase column, such as an Acquity UPLC® BEH C18 column. nih.gov The mobile phase often consists of an aqueous component, like ammonium acetate (B1210297), and an organic component, such as a mixture of methanol (B129727) and acetonitrile. nih.gov A gradient elution, where the proportion of the organic solvent is varied over time, is commonly employed to achieve optimal separation of the various derivatives. nih.gov The high efficiency of UPLC allows for the separation of isobaric interferents, which is critical for accurate quantification by mass spectrometry. nih.gov

Table 2: UPLC Conditions for the Separation of Hydrazine (B178648) Derivatives

Parameter HMP Derivatives HTP Derivatives
Column Acquity UPLC® BEH C18 (50 × 2.1 mm, 1.7 µm) Acquity UPLC® BEH C18 (150 × 2.1 mm, 1.7 µm)
Aqueous Mobile Phase 5 mM Ammonium Acetate 5 mM Ammonium Acetate
Organic Mobile Phase Methanol:Acetonitrile (50:50 v/v) Methanol:Acetonitrile (35:65 v/v)
Flow Rate 0.5 mL/min 0.3 mL/min
Column Temperature Not Specified 50°C
Total Run Time 10 minutes 20 minutes

| Gradient Program | 90:10 (Aq:Org) for 1 min, then to 50:50 over 1 min, then to 45:55 over 5 min, then to 10:90 over 1 min | 90:10 (Aq:Org) for 1 min, then to 40:60 over 1 min |

Data sourced from a study on androgen derivatives. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and cost-effective chromatographic technique for the separation and identification of compounds. researchgate.netnih.gov In the context of derivatives from this compound, TLC serves as a valuable tool for monitoring reaction progress, confirming the purity of synthesized compounds, and for qualitative or semi-quantitative analysis. researchgate.netfarmaciajournal.com

The separation in TLC is achieved on a plate coated with a thin layer of an adsorbent material, such as silica gel or alumina. researchgate.net The synthesized derivatives are spotted onto the plate, which is then developed in a chamber containing a suitable mobile phase. The choice of the mobile phase is critical for achieving good separation. For instance, a mixture of methanol and n-butanol has been found to be effective for the separation of certain phenothiazine derivatives on silica gel plates. farmaciajournal.com

After development, the separated spots can be visualized under UV light if the compounds are fluorescent or absorb UV radiation. farmaciajournal.com Alternatively, derivatization reagents can be sprayed onto the plate to produce colored or fluorescent spots, which enhances the detection of compounds that are not visible otherwise. labinsights.nl This makes TLC a versatile technique for the rapid analysis of a wide range of derivatives. labinsights.nl

Table 3: Example of TLC System for Derivative Analysis

Parameter Details
Stationary Phase TLC pre-coated silica gel F254 glass plates
Mobile Phase Methanol : n-butanol (60:40), with 0.1 M NaBr
Sample Preparation Liquid-liquid extraction with dichloromethane

| Detection | UV light at λ=254 nm in reflectance mode |

Details are based on a method for the analysis of phenothiazines. farmaciajournal.com

Q & A

Q. What are the key steps in synthesizing Methyl 2-hydrazinylacetate hydrochloride, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves hydrazine-mediated reactions. For example, hydrazine hydrate (80%) can be added to a precursor (e.g., ester derivatives) in absolute ethanol under reflux for 6 hours, followed by recrystallization to isolate the product . Optimization strategies include:

  • Temperature control : Maintain reflux conditions (e.g., 25°C initial stirring, followed by heating) to ensure complete reaction.
  • Stoichiometry : Use a 2:1 molar ratio of hydrazine hydrate to precursor to drive the reaction to completion .
  • Purity checks : Test intermediates via lead acetate paper for unreacted hydrazine .

Q. What spectroscopic methods are recommended for characterizing this compound?

Answer:

  • FT-IR : Key peaks include ~1797 cm⁻¹ (ester C=O stretch), ~1700 cm⁻¹ (lactone C=O, if applicable), and 840 cm⁻¹ (C-Cl stretch) .
  • NMR : Use ¹H/¹³C NMR to confirm hydrazinyl and acetate moieties. Cross-reference with crystallographic data (e.g., Acta Crystallographica reports for analogous compounds) to resolve ambiguities .
  • Elemental analysis : Verify molecular formula (e.g., C₆H₁₂ClNO₂ for similar hydrochlorides) .

Q. What storage conditions ensure the stability of this compound?

Answer:

  • Powder form : Store at -20°C in moisture-free environments to prevent hydrolysis .
  • In solution : Use anhydrous solvents (e.g., absolute ethanol) and store at -80°C for long-term stability .
  • Handling : Use desiccators during weighing and glove boxes for hygroscopic samples .

Advanced Research Questions

Q. How can discrepancies in NMR data during structural confirmation be resolved?

Answer:

  • Purity verification : Confirm sample purity (>95%) via HPLC or TLC to rule out impurities .
  • Crystallographic validation : Compare with single-crystal X-ray diffraction data of structurally similar compounds (e.g., (Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate) .
  • Dynamic NMR : Investigate tautomerism or conformational flexibility, which may cause signal splitting .

Q. What strategies mitigate side reactions during hydrazinyl group incorporation?

Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to minimize hydrolysis of hydrazine .
  • Protecting groups : Temporarily protect reactive sites (e.g., carbonyls) using tert-butyl or benzyl groups .
  • Catalytic additives : Employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in hydrazine coupling .

Q. How should researchers address conflicting spectral data between experimental and computational models?

Answer:

  • Benchmarking : Compare experimental IR/NMR with density functional theory (DFT)-simulated spectra for analogous compounds .
  • Parameter adjustment : Refine computational models (e.g., solvent effects, basis sets) to align with experimental conditions .
  • Hybrid techniques : Use LC-MS or high-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • First aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical observation for 48 hours due to delayed toxicity risks .
  • Spill management : Collect solids mechanically, avoid aqueous washdowns, and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.